molecular formula C50H58FN11O6S B8103554 PROTAC EED degrader-2

PROTAC EED degrader-2

货号: B8103554
分子量: 960.1 g/mol
InChI 键: CQSOTYMFUWTIIR-HUSBZTEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZ14117230 是一种合成有机化合物,被归类为蛋白降解靶向嵌合体 (PROTAC) 分子。 它通过促进与 von Hippel-Lindau E3 泛素连接酶形成三元复合物,靶向胚胎外胚层发育蛋白进行降解 。这种化合物属于一类旨在选择性降解细胞内特定蛋白质的分子,使其成为生物学研究和潜在治疗应用的宝贵工具。

准备方法

AZ14117230 的合成涉及多个步骤,包括形成各种中间体。合成路线通常包括以下步骤:

AZ14117230 的工业生产方法可能涉及优化这些合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。

化学反应分析

AZ14117230 经历了几种类型的化学反应,包括:

    氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。常见的氧化试剂包括高锰酸钾和三氧化铬。

    还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。常见的还原试剂包括氢化铝锂和硼氢化钠。

    取代: 这种反应涉及用另一种官能团取代一种官能团。常见的取代试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,AZ14117230 的氧化可能导致形成酮或醛衍生物,而还原可能导致形成醇衍生物 .

科学研究应用

Cancer Treatment

The primary application of PROTAC EED degrader-2 is in cancer therapy, particularly for tumors characterized by aberrant PRC2 activity. Studies have shown that:

  • Efficacy in Diffuse Large B-Cell Lymphoma (DLBCL) : this compound has demonstrated significant anti-proliferative effects in DLBCL cell lines by degrading PRC2 components, leading to reduced levels of H3K27me3, a histone modification associated with gene repression and tumorigenesis .
  • Targeting Triple-Negative Breast Cancer (TNBC) : Similar degraders have been tested in TNBC models, showing promise in reducing tumor growth through PRC2 inhibition .

Mechanistic Insights

Research has provided insights into how PROTACs can overcome resistance mechanisms commonly associated with traditional inhibitors:

  • Resistance Mechanism : Traditional EZH2 inhibitors often face challenges due to secondary mutations that prevent drug binding. In contrast, PROTACs like EED degrader-2 induce degradation rather than merely inhibiting activity, thus circumventing such resistance .

Optimization of PROTACs

Ongoing studies focus on optimizing the linker and ligand components of PROTACs to enhance their potency and selectivity:

  • Linker Optimization : Modifications to the linker region have been shown to improve the efficacy of degradation. For instance, cyclic analogues have been employed to restrict flexibility and enhance binding affinity .

Data Tables

StudyCompoundTarget ProteinsIC50 (nM)Observations
UNC6852EED, EZH245Effective in DLBCL cells
PROTAC 1EED, EZH2, SUZ1249-58Selective inhibition in PRC2-dependent cells
UNC7327EED0.79Improved degradation compared to UNC6852

Case Study 1: DLBCL Treatment

A study evaluated the effects of UNC6852 on DLBCL cell lines. The compound was administered at various concentrations, leading to a significant decrease in both EED and EZH2 levels with a maximal degradation observed at 92% for EED . This study highlights the potential for PROTACs in treating aggressive lymphomas resistant to conventional therapies.

Case Study 2: Breast Cancer Models

In another evaluation involving TNBC models, PROTAC-based degraders demonstrated substantial anti-tumor activity by effectively reducing PRC2 complex stability . The results indicated that these degraders could be pivotal in managing cancers that currently lack effective treatment options.

作用机制

AZ14117230 通过促进胚胎外胚层发育蛋白的降解发挥作用。这是通过与 von Hippel-Lindau E3 泛素连接酶形成三元复合物实现的,该连接酶将靶蛋白标记为蛋白酶体降解。 胚胎外胚层发育蛋白的降解导致多梳抑制复合物 2 的破坏,该复合物通过在赖氨酸 27 处甲基化组蛋白 H3 来参与基因表达的调节 .

相似化合物的比较

AZ14117230 与其他蛋白降解靶向嵌合体分子(例如 AZ14118579)相似。两种化合物都靶向胚胎外胚层发育蛋白进行降解,并且具有相似的作用机制。 AZ14117230 的独特之处在于它对胚胎外胚层发育蛋白及其相关蛋白(如增强子 of zeste 同源物 2 和抑制子 of zeste 12)的高选择性 .

类似的化合物包括:

生物活性

PROTAC EED Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade components of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development (EED) protein. This compound represents a novel therapeutic strategy in cancer treatment, particularly for malignancies driven by dysregulation of PRC2.

The primary mechanism of this compound involves the formation of a ternary complex that includes the target protein (EED), an E3 ubiquitin ligase, and the PROTAC itself. This complex facilitates the ubiquitination and subsequent proteasomal degradation of EED and its associated proteins, EZH2 and SUZ12, which are essential for PRC2 function.

  • Target Proteins :
    • EED : Stabilizes PRC2 and enhances its activity.
    • EZH2 : Functions as a histone methyltransferase, catalyzing H3K27 methylation.
    • SUZ12 : Contributes to the structural integrity of PRC2.

Research Findings

Recent studies have demonstrated that this compound effectively inhibits PRC2 enzyme activity and induces degradation of its components. The compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those exhibiting aberrant PRC2 activity.

Key Findings:

  • Potency : The compound exhibits a binding affinity (pK_D) of approximately 9.27, indicating strong interaction with EED .
  • Inhibition : It potently inhibits PRC2 activity with an IC50 value around 49-58 nM, demonstrating effectiveness in reducing cell proliferation in PRC2-dependent cancer models .
  • Degradation Efficiency : this compound induces rapid degradation of EED, EZH2, and SUZ12, leading to decreased levels of H3K27me3, a histone mark associated with transcriptional repression .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Diffuse Large B Cell Lymphoma (DLBCL) :
    • In DLBCL cell lines with EZH2 gain-of-function mutations, treatment with this compound resulted in significant reduction of tumor cell viability and marked decrease in H3K27me3 levels, correlating with enhanced apoptosis .
  • HeLa Cells :
    • In HeLa cells, application of PROTAC led to effective PRC2 component degradation, showcasing its potential as a therapeutic agent in cervical cancer models where PRC2 is often overactive .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

FeatureDetails
Target Proteins EED, EZH2, SUZ12
Binding Affinity (pK_D) 9.27
IC50 for Proliferation Inhibition 49-58 nM
Mechanism Induces ubiquitination and proteasomal degradation
Cancer Models Tested DLBCL, HeLa cells
Key Outcomes Reduced cell viability; decreased H3K27me3 levels

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-[5-[3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoylamino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H58FN11O6S/c1-29-35(38-25-55-49(62-27-57-60-46(38)62)54-24-37-36-19-21-68-41(36)17-16-39(37)51)15-13-33(58-29)14-18-42(64)52-20-7-6-8-43(65)59-45(50(3,4)5)48(67)61-26-34(63)22-40(61)47(66)53-23-31-9-11-32(12-10-31)44-30(2)56-28-69-44/h9-13,15-17,25,27-28,34,40,45,63H,6-8,14,18-24,26H2,1-5H3,(H,52,64)(H,53,66)(H,54,55)(H,59,65)/t34-,40+,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSOTYMFUWTIIR-HUSBZTEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)CCC(=O)NCCCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C)C5=CN=C(N6C5=NN=C6)NCC7=C(C=CC8=C7CCO8)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H58FN11O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAC EED degrader-2
Reactant of Route 2
Reactant of Route 2
PROTAC EED degrader-2
Reactant of Route 3
Reactant of Route 3
PROTAC EED degrader-2
Reactant of Route 4
Reactant of Route 4
PROTAC EED degrader-2
Reactant of Route 5
Reactant of Route 5
PROTAC EED degrader-2
Reactant of Route 6
Reactant of Route 6
PROTAC EED degrader-2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。